Cas no 2229316-83-8 (N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine)

N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine
- 2229316-83-8
- SCHEMBL15998512
- EN300-1800531
-
- インチ: 1S/C7H10N2S/c1-8-7(2-3-7)6-9-4-5-10-6/h4-5,8H,2-3H2,1H3
- InChIKey: VBTOMJJQOQVMEU-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1C1(CC1)NC
計算された属性
- せいみつぶんしりょう: 154.05646950g/mol
- どういたいしつりょう: 154.05646950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 53.2Ų
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1800531-0.1g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1800531-2.5g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1800531-1g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1800531-5.0g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 5g |
$3812.0 | 2023-05-26 | ||
Enamine | EN300-1800531-5g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1800531-10g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1800531-0.5g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1800531-10.0g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 10g |
$5652.0 | 2023-05-26 | ||
Enamine | EN300-1800531-1.0g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 1g |
$1315.0 | 2023-05-26 | ||
Enamine | EN300-1800531-0.05g |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
2229316-83-8 | 0.05g |
$1104.0 | 2023-09-19 |
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine 関連文献
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amineに関する追加情報
Research Briefing on N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine (CAS: 2229316-83-8)
N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine (CAS: 2229316-83-8) is a cyclopropane derivative with a thiazole moiety, which has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound is of particular interest due to its potential applications in drug discovery, especially as a building block for novel therapeutics targeting various diseases. The unique structural features of this molecule, including the cyclopropane ring and the thiazole heterocycle, make it a promising candidate for further exploration in pharmacological research.
Recent studies have focused on the synthesis and characterization of N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine, as well as its potential biological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. The researchers utilized a combination of computational modeling and in vitro assays to elucidate the binding interactions of this molecule with its target proteins. These findings suggest that N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine could serve as a lead compound for the development of new anti-inflammatory agents.
In addition to its potential anti-inflammatory properties, N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine has also been investigated for its role in modulating neurotransmitter systems. A preprint article on bioRxiv (2024) reported that this compound interacts with specific serotonin receptors, indicating its possible utility in the treatment of neurological disorders such as depression and anxiety. The study employed radioligand binding assays and functional activity measurements to assess the compound's affinity and efficacy at these receptors. While further in vivo studies are needed, these preliminary results highlight the compound's versatility as a pharmacological tool.
The synthetic routes to N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine have also been a subject of recent research. A paper in Organic Letters (2023) described an efficient and scalable method for its preparation, involving a key cyclopropanation step followed by N-methylation. This synthetic approach offers advantages in terms of yield and purity, making it suitable for large-scale production. Such advancements in synthesis are crucial for enabling further pharmacological evaluation and potential commercialization of this compound.
Looking ahead, the exploration of N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine is expected to expand into additional therapeutic areas. Its structural motif is being considered for incorporation into larger drug-like molecules, particularly in the design of kinase inhibitors and GPCR modulators. As research progresses, the compound's safety profile and pharmacokinetic properties will need to be thoroughly characterized to assess its clinical potential. Overall, N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine represents an exciting avenue for future drug discovery efforts in the chemical biology and pharmaceutical industries.
2229316-83-8 (N-methyl-1-(1,3-thiazol-2-yl)cyclopropan-1-amine) 関連製品
- 2411288-85-0(1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride)
- 1798541-65-7(N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 941973-88-2(N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 1040641-16-4(1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one)
- 1502184-75-9(2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid)
- 14783-10-9(dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium)
- 32669-54-8(2-(2,5-Dimethylphenyl)ethanethioamide)
- 2172156-76-0(4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole)
- 1000577-37-6(<br>tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy late)
- 1797988-33-0(3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide)




